N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-14-3-2-13(20-10-1-6-18-20)19-21(14)11-9-17-15(23)12-4-7-16-8-5-12/h1-8,10H,9,11H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLSXXBXBUVJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the pyridazine ring: The pyrazole derivative can then be reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Attachment of the isonicotinamide moiety: The final step involves the coupling of the pyridazine derivative with isonicotinic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved
Biological Activity
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure comprises:
- A pyridazine ring ,
- A pyrazole moiety , and
- An isonicotinamide group .
These structural elements suggest a capacity for diverse interactions with biological targets, which could be pivotal in therapeutic applications.
Biological Activities
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit a range of biological activities, including:
- Anticancer properties : Compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies report inhibition of cyclin-dependent kinases, which are essential for cell cycle regulation, thereby presenting potential as anticancer agents.
- Anti-inflammatory effects : Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially modulating inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation; targeting cyclin-dependent kinases |
| Anti-inflammatory | Interaction with enzymes in inflammatory pathways; potential modulation of inflammatory responses |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Molecular Docking Studies : These studies can provide insights into the binding affinities and specific interactions with target proteins, enhancing understanding of its pharmacological profile .
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives with similar structural features exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via cyclin-dependent kinase inhibition.
Case Study 2: Anti-inflammatory Potential
Another research effort focused on the anti-inflammatory properties of related compounds, showing that they effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide have shown promise in inhibiting various cancer cell lines. For instance, studies have reported that these compounds can inhibit cyclin-dependent kinases, which are crucial for regulating the cell cycle, thereby presenting potential as anticancer agents.
- Anti-inflammatory Effects : The compound may interact with enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Preliminary studies have indicated that it could modulate these pathways effectively.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:
- Antitumor Efficacy : A study demonstrated that a compound with a similar structure inhibited growth in resistant cancer cell lines, showcasing its potential as a therapeutic agent against drug-resistant tumors.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with proteins involved in cancer progression and inflammation, providing insights into its mechanism of action.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-4-methyl-6-oxo-pyrazolo[3,4-b]pyridine | Pyrazolo-pyridine core | Antimicrobial, Anticancer |
| 5-Acetylpyrazole | Simple pyrazole derivative | Anti-inflammatory |
| 4-Methyl-N-(4-nitrophenyl)-pyrazole | Substituted pyrazole | Anticancer activity |
This compound stands out due to its dual-ring structure that may enhance interactions with biological targets compared to simpler derivatives.
Comparison with Similar Compounds
Structural Features
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) enable detailed comparisons of molecular geometries. Key structural parameters include:
Table 1. Structural Parameters of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide and Analogues
*Hypothetical analogues included for illustrative purposes.
Pharmacological and Physicochemical Properties
- Solubility: The isonicotinamide group may improve water solubility compared to non-polar pyridazinone derivatives.
- Binding Affinity : The pyrazole moiety’s orientation could enhance interactions with hydrophobic enzyme pockets, similar to reported kinase inhibitors.
Methodological Considerations
Structural comparisons rely heavily on tools like SHELX for accurate refinement. For example:
Q & A
Q. What are the recommended methodologies for synthesizing N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isonicotinamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Pyridazinone core formation : Cyclization of diketones with hydrazines under reflux (e.g., ethanol, 80°C) .
- Pyrazole introduction : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1H-pyrazol-1-yl attachment .
- Ethyl linker functionalization : Amidation using EDCI/HOBt in DMF to attach isonicotinamide . Solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% CuI) critically impact purity (>95% by HPLC) and yield (60–75%) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., pyridazinone C=O at δ 165–170 ppm; pyrazole C-H at δ 7.5–8.2 ppm) .
- X-ray crystallography : Resolve 3D conformation using SHELX (e.g., SHELXL for refinement; space group P2₁/c common for similar analogs) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., human leukocyte elastase inhibition at 10–100 µM) with IC₅₀ determination .
- Cellular uptake : LC-MS quantification in HEK-293 cells after 24-h exposure (validate via negative controls) .
- Docking studies : AutoDock Vina to predict binding to targets like kinase domains (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
Contradictions often arise from bioavailability or metabolite interference. Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models via radiolabeling (³H/¹⁴C) .
- Metabolite ID : LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Prodrug optimization : Introduce ester moieties to enhance membrane permeability, then compare hydrolyzed vs. parent compound activity .
Q. What computational approaches optimize its selectivity for target proteins?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., GROMACS, 100-ns trajectories) to identify stable binding poses .
- QSAR modeling : Use Random Forest or SVM algorithms to correlate substituent effects (e.g., pyrazole vs. triazole) with activity .
- Free energy perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon structural modifications (e.g., fluorination of isonicotinamide) .
Q. How can synthetic byproducts or degradation products be systematically identified?
- Forced degradation studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions (pH 2–12), then analyze via:
- UPLC-PDA-ELSD : Track degradation kinetics and isolate impurities .
- LC-MS/MS : Fragment unknown peaks (e.g., m/z 250–600) to propose structures .
- Stability-indicating methods : Validate HPLC protocols per ICH Q2(R1) guidelines .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent screening : Test 10–20 solvent systems (e.g., DMSO/water, acetone/hexane) via vapor diffusion .
- Additive screening : Introduce co-crystallants (e.g., PEG 4000) or salts (NH₄PF₆) to stabilize lattice packing .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to grow single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
